Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane
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Overview
Description
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is a branched polyethylene glycol (PEG) linker with a terminal carboxylic acid group and three terminal azides. This compound is primarily used in PEGylation via Click Chemistry, which is a powerful and versatile method for bioconjugation. The molecular formula of this compound is C57H107N13O26, and it has a molecular weight of 1390.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The carboxylic acid group can be introduced through esterification or amidation reactions, while the azide groups are typically introduced via nucleophilic substitution reactions using azide salts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as chromatography and crystallization to achieve a purity of 98% or higher .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of a copper catalyst to form triazoles.
Amide Coupling Reactions: The carboxylic acid group can react with amines to form amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and appropriate solvents such as DMSO or DMF.
Amide Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DCC (dicyclohexylcarbodiimide) in the presence of a base
Major Products Formed
Triazoles: Formed from Click Chemistry reactions.
Scientific Research Applications
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is widely used in various scientific research fields:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism of action of Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane involves its ability to form stable covalent bonds through Click Chemistry and amide coupling reactions. The azide groups react with alkynes to form triazoles, while the carboxylic acid group reacts with amines to form amides. These reactions enable the compound to act as a versatile linker for various applications .
Comparison with Similar Compounds
Similar Compounds
- Acid-PEG4-Amide-Tri(3-methoxypropanamide-PEG3-Azide) Methane
- Acid-PEG6-Amide-Tri(3-methoxypropanamide-PEG5-Azide) Methane
- Acid-PEG10-Amide-Tri(3-methoxypropanamide-PEG9-Azide) Methane
Uniqueness
Acid-PEG5-Amide-Tri(3-methoxypropanamide-PEG4-Azide) Methane is unique due to its specific PEG chain length and the presence of three azide groups, which provide multiple sites for bioconjugation. This makes it particularly useful for creating complex, multi-functional molecules and materials .
Properties
Molecular Formula |
C57H107N13O26 |
---|---|
Molecular Weight |
1390.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C57H107N13O26/c58-68-64-9-20-82-28-36-90-44-41-87-33-25-79-17-6-61-52(71)1-13-94-49-57(67-55(74)4-12-77-23-31-85-39-47-93-48-40-86-32-24-78-16-5-56(75)76,50-95-14-2-53(72)62-7-18-80-26-34-88-42-45-91-37-29-83-21-10-65-69-59)51-96-15-3-54(73)63-8-19-81-27-35-89-43-46-92-38-30-84-22-11-66-70-60/h1-51H2,(H,61,71)(H,62,72)(H,63,73)(H,67,74)(H,75,76) |
InChI Key |
KAUYRXCXYJYTHP-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC(=O)O)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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